
E6 berbamine
Overview
Description
E6 Berbamine, also known as berbamine p-nitrobenzoate, is a potent calmodulin antagonist. It is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. This compound has shown significant pharmacological activities, including anti-leukemia and antiviral properties .
Preparation Methods
E6 Berbamine can be synthesized through various synthetic routes. One common method involves the reaction of berbamine with p-nitrobenzoic acid under specific conditions to form berbamine p-nitrobenzoate. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is carried out at room temperature . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
E6 Berbamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
E6 Berbamine has a wide range of scientific research applications:
Mechanism of Action
E6 Berbamine exerts its effects primarily by inhibiting calmodulin, a multifunctional calcium-binding protein. By binding to calmodulin, this compound inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase I . This inhibition disrupts various cellular processes, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to block the entry of SARS-CoV-2 into host cells by inhibiting the viral spike protein-mediated membrane fusion .
Comparison with Similar Compounds
E6 Berbamine is unique among calmodulin antagonists due to its potent activity and cell permeability. Similar compounds include:
Berbamine hydrochloride: Another bis-benzylisoquinoline alkaloid with similar calmodulin antagonistic properties.
Trifluoperazine: An antipsychotic drug that also acts as a calmodulin antagonist.
This compound stands out due to its higher potency and selectivity compared to these compounds .
Biological Activity
E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Overview of this compound
This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .
- Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .
- Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .
- Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .
Antiviral Studies
- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .
- Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .
Cancer Research
- Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .
- Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .
Data Summary
Biological Activity | Details |
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Calmodulin Antagonism | Inhibits MLCK activity (Ki = 0.95 µM) |
Antiviral Activity | Effective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM) |
Cancer Treatment | Induces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways |
Q & A
Basic Research Questions
Q. What are the key biochemical properties of E6 berbamine relevant to its mechanism of action?
this compound (C44H43N3O9, MW 757.8) is a cell-permeable calmodulin (CaM) antagonist with IC50 values of 8 μM for myosin light chain kinase (MLCK) and 0.53 μM for phosphodiesterase I (PDE). It is soluble in DMSO and ethanol, with a pKa of 7.68. These properties enable its use in studying CaM-dependent pathways, such as calcium signaling in viral entry and cancer progression .
Q. Which experimental models are commonly used to study this compound’s antiviral activity?
- qRT-PCR to quantify viral RNA post-treatment .
- Immunofluorescence assays (IFA) to detect viral protein expression (e.g., SARS-CoV-2 N protein) .
- Pseudovirus assays to evaluate S protein-mediated membrane fusion .
Q. How does this compound inhibit SARS-CoV-2 entry into host cells?
this compound blocks the S2 subunit of the SARS-CoV-2 spike protein, preventing post-fusion membrane entry. It does not affect viral attachment but disrupts calcium-dependent endocytosis pathways (e.g., TRPMLs-mediated trafficking of ACE2). This was confirmed using pseudovirus assays and syncytium formation inhibition in Vero E6 cells .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported EC50 values for this compound’s antiviral effects?
Discrepancies in EC50 values (e.g., 1.7 μM vs. 2.3 mM) arise from differences in:
- Cell lines : Vero E6 (low EC50) vs. A549 (higher EC50) .
- Viral strains : SARS-CoV-2 vs. flaviviruses (e.g., JEV, ZIKV) .
- Assay conditions : Temperature (4°C vs. 37°C) and incubation duration . Standardizing cell models and using time-of-addition experiments can clarify stage-specific inhibitory effects .
Q. How does this compound modulate oncogenic signaling pathways in cancer research?
- CaMKII/c-Myc axis : this compound derivatives (e.g., 4-Chlorobenzoyl berbamine) degrade c-Myc via proteasomal pathways, validated in OCI-Ly3 lymphoma cells .
- Apoptosis induction : In SMMC-7721 liver cancer cells, it upregulates Caspase-3 (70.89% protein expression increase) and downregulates Survivin mRNA, confirmed via wound healing and Transwell assays .
- Autophagy inhibition : Blocks LC3-II conversion in breast cancer cells, measured via Western blot .
Q. What evidence supports this compound’s role in metabolic disease research?
- Diabetes : In STZ-induced diabetic models, it enhances insulin secretion and glycogen synthesis (p < 0.01) .
- Hypercholesterolemia : Reduces LDL-C and TC levels in zebrafish by downregulating HMGCR and MTP mRNA . Methodologies include enzyme-linked immunosorbent assays (ELISA) and RT-PCR for gene expression analysis .
Q. How can this compound’s otoprotective effects be evaluated preclinically?
Using zebrafish lateral line hair cells, this compound reduces aminoglycoside toxicity (e.g., neomycin) by 60–75% without compromising antibiotic efficacy. Metrics include FM1-43FX uptake assays and fluorescence microscopy .
Q. Methodological Considerations
Q. What are best practices for assessing this compound’s cytotoxicity in vitro?
- CCK-8 assays : Measure CC50 values (e.g., 66.88 μM in Vero E6 cells) .
- Selectivity Index (SI) : Calculate as CC50/EC50. For SARS-CoV-2, SI = 38.6 in Vero E6 cells .
- Control experiments : Include DMSO solvent controls and validate with multiple cell lines (e.g., Caco2 vs. Vero E6) .
Q. How to design studies investigating this compound’s immunomodulatory effects?
Properties
IUPAC Name |
[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-OIDHKYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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